molecular formula C9H19NO B14274081 4-methoxy-N,N-dimethylcyclohexan-1-amine CAS No. 172216-54-5

4-methoxy-N,N-dimethylcyclohexan-1-amine

Katalognummer: B14274081
CAS-Nummer: 172216-54-5
Molekulargewicht: 157.25 g/mol
InChI-Schlüssel: GITQHQQQVXNOFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methoxy-N,N-dimethylcyclohexan-1-amine is a chemical compound that belongs to the class of amines It is characterized by a cyclohexane ring substituted with a methoxy group and a dimethylamino group

Vorbereitungsmethoden

The synthesis of 4-methoxy-N,N-dimethylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxycyclohexanone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place under mild conditions and yields the desired amine product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

4-methoxy-N,N-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of secondary amines or other reduced products, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted amines .

Wissenschaftliche Forschungsanwendungen

4-methoxy-N,N-dimethylcyclohexan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-methoxy-N,N-dimethylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and receptors .

Vergleich Mit ähnlichen Verbindungen

4-methoxy-N,N-dimethylcyclohexan-1-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

172216-54-5

Molekularformel

C9H19NO

Molekulargewicht

157.25 g/mol

IUPAC-Name

4-methoxy-N,N-dimethylcyclohexan-1-amine

InChI

InChI=1S/C9H19NO/c1-10(2)8-4-6-9(11-3)7-5-8/h8-9H,4-7H2,1-3H3

InChI-Schlüssel

GITQHQQQVXNOFQ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1CCC(CC1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.